![molecular formula C11H11NO2 B182093 methyl 4-methyl-1H-indole-2-carboxylate CAS No. 136831-13-5](/img/structure/B182093.png)
methyl 4-methyl-1H-indole-2-carboxylate
Overview
Description
Methyl 4-methyl-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in pharmaceuticals and organic synthesis. The indole structure is a common framework in many natural products and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain dibromoindole derivatives . Another method involves the Ullmann-type intramolecular arylamination using a CuI catalytic system to synthesize N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate . Additionally, a novel route for synthesizing 1-methyl-1H-indole-3-carboxylate has been reported using cross-dehydrogenative coupling with Cu(OAc)2·H2O as a catalyst .
Molecular Structure Analysis
The molecular structure of methyl 1-methyl-1H-indole-3-carboxylate has been characterized, revealing that the molecule is planar and situated on a mirror plane in the crystal structure. Intermolecular hydrogen bonds and C—H...π stacking interactions stabilize the crystal packing .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions. For example, the synthesis of 4H-furo[3,2-b]indole derivatives involves deoxygenation and thermolysis steps, followed by the reaction of the resulting carboxyl chloride with amines to obtain carboxylic acid amides . The synthesis of the 6-deaza derivative of coenzyme PQQ also demonstrates the versatility of indole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the substituents and functional groups present. For instance, the crystal structure analysis of methyl 1-methyl-1H-indole-3-carboxylate provides insight into its solid-state properties, such as hydrogen bonding and stacking interactions . The comparison of the physical and chemical properties of the 6-deaza derivative of coenzyme PQQ with other related compounds highlights the impact of structural changes on these properties .
Mechanism of Action
Target of Action
Methyl 4-methyl-1H-indole-2-carboxylate, also known as 4-Methyl-1H-indole-2-carboxylic acid methyl ester, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
methyl 4-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOCKRAYJKZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405797 | |
Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-1H-indole-2-carboxylate | |
CAS RN |
136831-13-5 | |
Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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